Fmoc-N-(3-Boc-aminopropyl)-Gly-OH
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Overview
Description
Fmoc-N-(3-Boc-aminopropyl)-Gly-OH, also known as Fmoc-Norn(Boc)-OH, is a chemical compound with the molecular formula C25H30N2O6 . It is an Fmoc protected glycine derivative that is useful for proteomics studies and solid phase peptide synthesis techniques .
Synthesis Analysis
The synthesis of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH involves N-(9-Fluorenylmethoxycarbonyloxy)succinimide and N-[3-(BOC-AMINO)PROPYL]-GLYCINE . The product appears as a white powder .Molecular Structure Analysis
The molecular structure of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH is represented by the Inchi Code: 1S/C25H30N2O6/c1-25(2,3)33-23(30)26-13-8-14-27(15-22(28)29)24(31)32-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21H,8,13-16H2,1-3H3,(H,26,30)(H,28,29) . The molecular weight is 454.52 .Physical And Chemical Properties Analysis
Fmoc-N-(3-Boc-aminopropyl)-Gly-OH is a white powder . It has a predicted boiling point of 649.3±48.0 °C and a predicted density of 1.232±0.06 g/cm3 . The compound has a predicted pKa value of 3.88±0.10 .Scientific Research Applications
Peptide Synthesis and Modification
Fmoc-N-(3-Boc-aminopropyl)-Gly-OH is crucial in the synthesis and structure characterization of peptides. Its utility in synthesizing polypeptides, which have potential applications in disease prevention and treatment, demonstrates its value. A study highlighted the synthesis of Fmoc-L-Lys(Boc)-Gly-OH, showcasing its role in preparing polypeptides with improved synthesis methods, indicating its pivotal role in peptide chemistry (Zhao Yi-nan & Melanie Key, 2013). Furthermore, research on oxime carbonates as novel reagents for introducing Fmoc and Alloc protecting groups without side reactions underscores the significance of Fmoc-protected amino acids in yielding high-purity peptides (Sherine N. Khattab et al., 2010).
Glycopeptide Synthesis
The compound's application extends to the synthesis of glycopeptides, which are essential in understanding cellular mechanisms and developing therapeutic agents. Research demonstrated the synthesis of Fmoc-protected amino acids with N-alkylaminooxy side chains, facilitating the rapid synthesis of neoglycopeptides. This approach helps create glycoconjugates mimicking natural glycopeptides, significantly contributing to biomedical research (M. Carrasco et al., 2006).
Safety And Hazards
The safety information for Fmoc-N-(3-Boc-aminopropyl)-Gly-OH indicates that it should be stored at 0-8 °C . The compound is labeled with the GHS07 symbol, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-13-8-14-27(15-22(28)29)24(31)32-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21H,8,13-16H2,1-3H3,(H,26,30)(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAPLGVUJDLQCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373277 |
Source
|
Record name | Fmoc-N-(3-Boc-aminopropyl)-Gly-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-(3-Boc-aminopropyl)-Gly-OH | |
CAS RN |
143192-31-8 |
Source
|
Record name | Fmoc-N-(3-Boc-aminopropyl)-Gly-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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